molecular formula C12H10BrNO2 B11844566 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione

4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione

Cat. No.: B11844566
M. Wt: 280.12 g/mol
InChI Key: CKKTWMDTQLTYOC-UHFFFAOYSA-N
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Description

4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is a brominated heterocyclic compound featuring a partially saturated benzoindole core fused with a 1,2-dione moiety. The bromine substituent at position 4 introduces steric and electronic effects, which may influence reactivity and biological activity.

Properties

Molecular Formula

C12H10BrNO2

Molecular Weight

280.12 g/mol

IUPAC Name

4-bromo-6,7,8,9-tetrahydro-3H-benzo[e]indole-1,2-dione

InChI

InChI=1S/C12H10BrNO2/c13-8-5-6-3-1-2-4-7(6)9-10(8)14-12(16)11(9)15/h5H,1-4H2,(H,14,15,16)

InChI Key

CKKTWMDTQLTYOC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C3C(=C(C=C2C1)Br)NC(=O)C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione typically involves the bromination of a suitable indole precursor. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized indole derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, primarily focusing on its anti-inflammatory and neuroprotective properties.

Anti-inflammatory Activity

Studies have demonstrated that 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione can inhibit cyclooxygenase (COX) enzymes. The inhibition of COX enzymes is crucial as they play a significant role in the inflammatory process by catalyzing the formation of prostaglandins.

Compound COX-1 IC₅₀ (μM) COX-2 IC₅₀ (μM)
4-Bromo Compound18.5 ± 0.0522.0 ± 0.15
Celecoxib0.04 ± 0.010.04 ± 0.01

These results indicate that the compound has a notable capacity to modulate inflammatory pathways through COX inhibition.

Neuroprotective Effects

The compound has also shown potential neuroprotective effects against oxidative stress-induced neuronal cell death. In vitro studies have demonstrated that it can reduce reactive oxygen species (ROS) levels and enhance cell viability in neuronal cultures exposed to neurotoxic agents.

In Vivo Models

In a carrageenan-induced paw edema model in rats, administration of the compound resulted in significant reductions in edema formation compared to control groups treated with standard anti-inflammatory drugs like indomethacin. This suggests its potential as an effective anti-inflammatory agent.

Cell Culture Studies

In RAW264.7 macrophage cells treated with the compound:

  • There was a decrease in the expression levels of inducible nitric oxide synthase (iNOS) and COX-2 mRNA and protein levels.
    This indicates a transcriptional mechanism by which the compound exerts its anti-inflammatory effects.

Mechanism of Action

The mechanism of action of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione involves its interaction with specific molecular targets. The bromine atom and the indole structure play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Features

The target compound’s structure is compared to related brominated indole-diones and analogs (Table 1):

Compound Core Structure Substituents Key Features Reference
4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione Tetrahydrobenzoindole + 1,2-dione Br at C4 Partial saturation, bromine substituent N/A
2,3,5,6-Tetrabromoindole (Compound 3) Aromatic indole Br at C2, C3, C5, C6 Fully aromatic, four bromines
1-(5-Benzoyl-...)-5-bromopyrimidine-2,4-dione (6aC) Pyrimidine-dione + benzoyl Br at pyrimidine C5, benzoyl group Fused isoxazolo-oxazine ring
5-Bromo-3-(triazole-ethyl)-1H-indole (9c) Indole + triazole Br at C5, triazole-ethyl chain Antioxidant activity
1,2,3',5'-Tetrahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,3'-dione Spiro-indole-dione Spiro-pyrrolopyrrole ring TP53 activation

Key Observations :

  • The target’s tetrahydro ring system distinguishes it from aromatic analogs like 2,3,5,6-tetrabromoindole .
  • Unlike pyrimidine-diones (e.g., 6aC), the target lacks a fused heterocyclic ring but shares the dione moiety, which is critical for hydrogen bonding and crystallinity .
  • Bromine placement (C4 vs. C5 in 9c) may alter electronic effects and biological targeting .

Spectroscopic Data

NMR Spectroscopy :

  • The target’s tetrahydrobenzoindole core would exhibit upfield shifts for saturated carbons (δ 20–40 ppm in $^{13}\text{C}$ NMR) compared to aromatic indoles (δ 110–140 ppm) .
  • The dione carbonyls are expected near δ 170–180 ppm, similar to pyrimidine-diones in (δ 163–165 ppm for C2/C4) .

Mass Spectrometry :

  • A single bromine atom in the target would produce an M$^+$/M+2 isotopic ratio of ~1:1, contrasting with the 1:4:6:4:1 pattern for tetrabromoindole () .

Physical Properties

  • Melting Points : Pyrimidine-diones () melt at 95–196°C, influenced by crystallinity from dione and benzoyl groups. The target’s tetrahydro ring may lower its melting point due to reduced rigidity .
  • Solubility : Partial saturation likely enhances solubility in polar solvents compared to fully aromatic analogs.

Biological Activity

4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione (CAS Number: 116487-46-8) is a compound of interest due to its potential biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant research findings.

PropertyValue
Molecular FormulaC₁₂H₁₀BrNO₂
Molecular Weight280.12 g/mol
CAS Number116487-46-8

The biological activity of 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : Research indicates that derivatives of benzo[f]indole compounds exhibit inhibitory effects on superoxide anion generation and neutrophil elastase (NE) release in activated human neutrophils. For instance, compounds similar to 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione have shown significant inhibition with IC50 values in the low micromolar range .
  • Antioxidant Properties : The compound's structure suggests potential antioxidant activity, which is crucial in mitigating oxidative stress-related cellular damage. Studies on related indole derivatives have demonstrated their capacity to scavenge free radicals and reduce oxidative stress markers in vitro .
  • Cellular Signaling Modulation : Investigations into the signaling pathways affected by this compound reveal that it may influence phosphorylation events critical for cell survival and apoptosis. For example, certain derivatives have been shown to inhibit Akt phosphorylation, a key player in survival signaling pathways .

Study 1: Neutrophil Activation

A study published in PubMed explored the effects of benzo[f]indole derivatives on neutrophil activation. The findings indicated that specific derivatives could significantly reduce NE release and superoxide anion generation in fMLF-stimulated neutrophils. The compound's ability to modulate these inflammatory responses suggests its potential therapeutic application in inflammatory diseases .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of indole derivatives. The study found that compounds structurally related to 4-Bromo-6,7,8,9-tetrahydro-1H-benzo[e]indole-1,2(3H)-dione exhibited robust free radical scavenging activity and reduced lipid peroxidation in cellular models. These findings support the hypothesis that such compounds could be beneficial in preventing oxidative stress-related pathologies .

Study 3: Structure-Activity Relationship

Research has also delved into the structure-activity relationships (SAR) of indole derivatives. Modifications to the benzo[e]indole framework have been systematically evaluated for their biological activities. It was found that bromination at specific positions enhances inhibitory potency against various biological targets while maintaining favorable pharmacokinetic properties .

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